2,4,6-Trifluorophenyl isothiocyanate
Overview
Description
Preparation Methods
2,4,6-Trifluorophenyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of phenol with trifluoromethyl isothiocyanate under controlled conditions . This reaction typically requires a catalyst and is carried out in an organic solvent such as acetonitrile. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4,6-Trifluorophenyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can add to double bonds in alkenes to form isothiocyanate adducts.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common reagents used in these reactions include triphenylphosphine, dichlorodicyanobenzoquinone, and various organic solvents . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Scientific Research Applications
2,4,6-Trifluorophenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorophenyl isothiocyanate involves its reactivity with nucleophilic groups, such as amines, in biomolecules. This reaction forms a thiourea linkage, which can alter the structure and function of the target molecule . The compound’s fluorine atoms enhance its reactivity and stability, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
2,4,6-Trifluorophenyl isothiocyanate can be compared with other fluorinated isothiocyanates, such as:
2,3,4-Trifluorophenyl isothiocyanate: Similar in structure but with different fluorine atom positions, affecting its reactivity and applications.
2,6-Difluorophenyl isothiocyanate: Lacks one fluorine atom, resulting in different chemical properties and reactivity.
2,4,6-Trifluorophenyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of three fluorine atoms .
Properties
IUPAC Name |
1,3,5-trifluoro-2-isothiocyanatobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPISVBDECFJHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345503 | |
Record name | 2,4,6-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-91-3 | |
Record name | 1,3,5-Trifluoro-2-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206761-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206761-91-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.